POE (5) dodecyl phenol
CAS No.: 9014-92-0
Cat. No.: VC0213242
Molecular Formula: (C2H4O)nC18H30O
Molecular Weight:
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 9014-92-0 |
|---|---|
| Molecular Formula | (C2H4O)nC18H30O |
Introduction
Chemical Identity and Structure
POE (5) dodecyl phenol, registered under CAS number 9014-92-0, belongs to the alkyl phenol ethoxylate family. The compound's empirical formula is (C2H4O)nC18H30O, where n represents the average number of ethylene oxide units (in this case, approximately 5) . This nonionic surfactant is part of a broader class of polyethylene glycol monododecylphenyl ethers, which vary in their degree of ethoxylation.
The chemical structure consists of a dodecyl phenol backbone with a polyoxyethylene chain attached. The "POE (5)" designation indicates the presence of approximately 5 ethylene oxide units in the polyoxyethylene chain. This structure gives the molecule both hydrophobic properties (from the dodecyl phenol portion) and hydrophilic characteristics (from the polyoxyethylene chain).
Nomenclature and Alternative Names
The compound is known by several alternative names in scientific literature and commercial contexts:
| Systematic Name | Common Names | Trade Names |
|---|---|---|
| Poly(oxy-1,2-ethanediyl), α-(dodecylphenyl)-ω-hydroxy- | Polyethylene glycol dodecylphenyl ether | Tergitol |
| Dodecylphenol, ethoxylated | NIW | |
| POE (5) dodecyl phenol | Sterox DJ | |
| Polyoxyethylene dodecylphenol | NIO |
Physical and Chemical Properties
POE (5) dodecyl phenol typically appears as a colorless to light yellow liquid with distinctive properties that make it valuable as a surfactant.
Key Physical Properties
The Hydrophilic-Lipophilic Balance (HLB) value of 8.5-9.4 positions this compound as more lipophilic than higher ethoxylated versions, making it particularly suitable for water-in-oil emulsions and certain industrial applications .
Synthesis and Production Methods
Industrial Synthesis
The synthesis of POE (5) dodecyl phenol typically follows a two-step process:
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Alkylation Reaction: This involves the reaction of phenol with dodecene (C12 olefin) in the presence of an acid catalyst to produce dodecyl phenol.
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Ethoxylation: The resulting dodecyl phenol undergoes ethylene oxide addition reactions to create the polyoxyethylene chain with the desired number of ethylene oxide units.
Research by Chen et al. demonstrated that in the synthesis of branched dodecyl phenol polyoxyethylene ethers (b-DPEO), the conversion rate of branched dodecene was measured at 98.1% with a selectivity towards branched dodecyl phenol (b-DP) of 95.9% . The ethoxylation process allows for control of the number of ethylene oxide units, producing variants such as POE (5), POE (9), and POE (10) dodecyl phenol.
Reaction Mechanism
The ethoxylation reaction proceeds via nucleophilic attack by the phenolic hydroxyl group on the epoxide ring of ethylene oxide, forming an extended polyoxyethylene chain. The reaction is typically conducted under pressure and controlled temperature conditions to achieve the desired degree of ethoxylation .
Industrial Applications
POE (5) dodecyl phenol demonstrates versatility across multiple industrial sectors, with its applications largely determined by its unique balance of hydrophobic and hydrophilic properties.
Application Overview
Specific Performance Characteristics
As documented by Huajinda Chemical, POE (5) dodecyl phenol (specifically identified as 12D-4 in their product line) exhibits the following performance characteristics:
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Excellent dissolution in oil and organic solvents with good emulsifying properties
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Functions as a lipophilic emulsifier for water-in-oil (W/O) emulsion preparation
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Serves as a reaction medium in organic synthesis reactions, shortening reaction time and increasing conversion rates
Research Findings on Surface Properties
Research published in the Royal Society of Chemistry journals has shown that branched dodecyl phenol polyoxyethylene ethers can efficiently reduce the surface tension of water below 31.55 mN m⁻¹ at the critical micelle concentration (cmc) .
Comparative Performance
Studies have demonstrated that branched dodecyl phenol ethoxylates (b-DPEO) with approximately 10 ethylene oxide units (b-DPEO10) exhibit superior wetting abilities compared to commercially available dodecyl phenol polyoxyethylene ethers (c-DPEO) . The critical micelle concentration (cmc) value in water was approximately 1.3 × 10⁻² g L⁻¹ at 25°C, indicating efficient surfactant properties .
While specific data on POE (5) dodecyl phenol is limited in the search results, the research suggests that adjusting the number of ethylene oxide units allows for customization of surfactant properties to meet specific application requirements.
Scale Inhibition Properties
Recent research has explored the use of dodecyl phenol ethoxylate (DPE) as a scale inhibitor in filtration processes. A 2021 study investigated the effectiveness of DPE and oleic acid ethoxylate (OAE) as novel scale inhibitors using the dynamic method .
Membrane Scaling Prevention
The research demonstrated that thin film composite nanofiltration (TFCNF) membrane flux decline was improved from 22% to approximately 15% in the presence of scale inhibitors . The rejection of membrane scales increased from 72% for blank membranes to 97.2% with DPE and 88% with OAE .
Comparison with Other Alkylphenol Ethoxylates
POE (5) dodecyl phenol can be compared with other members of the alkylphenol ethoxylate family to understand its relative properties and applications.
Comparative Analysis
This comparison highlights how the degree of ethoxylation significantly impacts the hydrophilic-lipophilic balance and consequently the application profile of these surfactants.
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